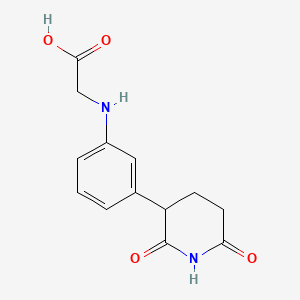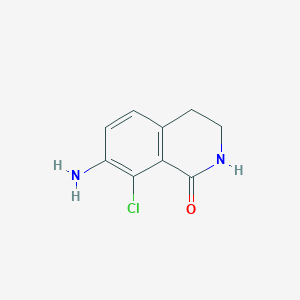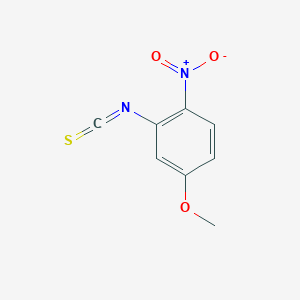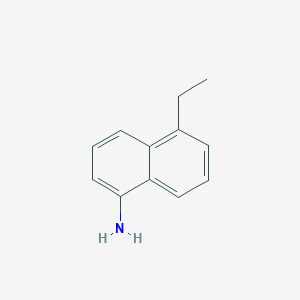
1-Amino-5-ethylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-5-ethylnaphthalene is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings
Preparation Methods
The synthesis of 1-Amino-5-ethylnaphthalene can be achieved through several methods. One notable method involves the direct electrochemical amination of non-activated or deactivated aromatic systems using boron-doped diamond anodes . This method allows for the selective production of this compound with high efficiency. Another common approach is the reduction of nitro groups bound to carbon atoms of six-membered aromatic rings in the presence of hydrogen-containing gases and a catalyst .
Chemical Reactions Analysis
1-Amino-5-ethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group acts as a nucleophile. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and oxidizing agents such as potassium permanganate
Scientific Research Applications
1-Amino-5-ethylnaphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Amino-5-ethylnaphthalene involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its aromatic structure allows it to participate in π-π interactions with other aromatic compounds, affecting their stability and reactivity .
Comparison with Similar Compounds
1-Amino-5-ethylnaphthalene can be compared with other naphthalene derivatives, such as 1-Amino-5-nitronaphthalene and 1,5-Diaminonaphthalene. While these compounds share a similar core structure, their functional groups confer different chemical properties and reactivities. For example, 1-Amino-5-nitronaphthalene has a nitro group that makes it more reactive in reduction reactions, whereas 1,5-Diaminonaphthalene has two amino groups, enhancing its nucleophilicity .
Properties
Molecular Formula |
C12H13N |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
5-ethylnaphthalen-1-amine |
InChI |
InChI=1S/C12H13N/c1-2-9-5-3-7-11-10(9)6-4-8-12(11)13/h3-8H,2,13H2,1H3 |
InChI Key |
RGGPKQGJGLIABM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC=C(C2=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


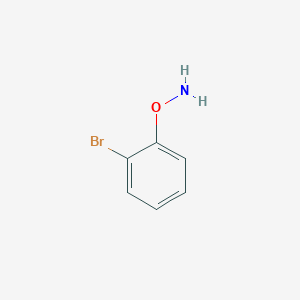
![5-Chloro-6-fluoro-2-iodobenzo[b]thiophene](/img/structure/B13693175.png)
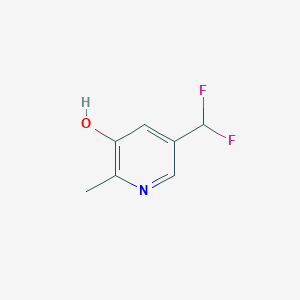
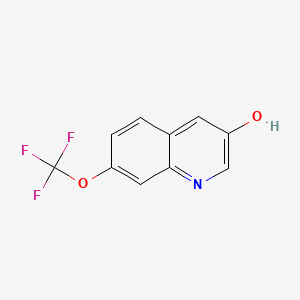
![5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic acid](/img/structure/B13693204.png)
![3-[3-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13693206.png)
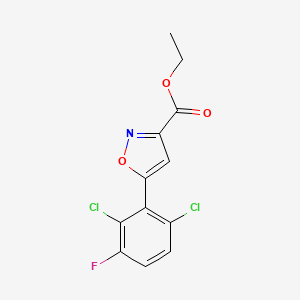
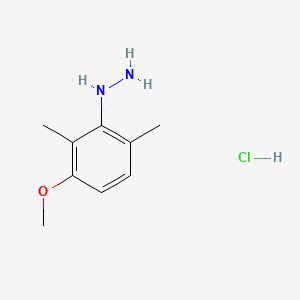
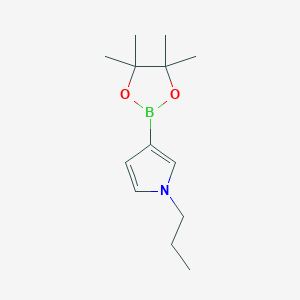
![Imidazo[1,5-a]pyrazine-1-carbaldehyde](/img/structure/B13693227.png)
